4-{[(4-Chlorophenyl)sulfonyl](methyl)amino}benzoic acid
Description
4-{(4-Chlorophenyl)sulfonylamino}benzoic acid is a sulfonamide-derived benzoic acid compound characterized by a 4-chlorophenylsulfonyl group attached to a methylamino-substituted benzoic acid backbone. It is synthesized via sequential reactions starting with the conversion of 4-[(4-chlorophenyl)sulfonyl]benzoic acid to its benzoyl chloride derivative using thionyl chloride, followed by N-acylation and cyclodehydration steps . This compound and its derivatives have been extensively studied for antimicrobial activity, with in vitro evaluations demonstrating efficacy against bacterial and fungal strains . The sulfonamide moiety is critical for biological activity, as it enhances binding to enzyme targets such as dihydropteroate synthase (DHPS) in microbial pathways .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-16(12-6-2-10(3-7-12)14(17)18)21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDYWODQYYNECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid typically involves a multi-step process. One common method starts with the sulfonylation of chlorobenzene using 4-methylbenzene-1-sulfonyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction is carried out under reflux conditions to yield 1-chloro-4-tosylbenzene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid. The compound and its derivatives have been evaluated for their effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3 | Staphylococcus aureus | 50 μg/mL |
| 4 | Escherichia coli | 100 μg/mL |
| 6a | Mycobacterium tuberculosis | 12.5 μM |
| 6b | Candida albicans | 125 μg/mL |
The studies indicate that certain derivatives exhibit significant antimicrobial activity against Gram-positive bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. Research has shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Antitumor Activity Evaluation
A study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines, including breast and colon cancer. The results demonstrated that some compounds derived from 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid exhibited IC50 values indicating effective inhibition of cell proliferation.
Table 2: Cytotoxicity of Selected Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 4e | MDA-MB-231 (Breast Cancer) | 22 |
| 5g | HCT116 (Colon Cancer) | 18 |
| 6h | HeLa (Cervical Cancer) | 15 |
These findings suggest that the compound may serve as a basis for developing novel anticancer agents .
Biochemical Applications
The compound's sulfonamide moiety has been linked to various biochemical applications, particularly in enzyme inhibition. Research indicates that derivatives can inhibit carbonic anhydrase enzymes, which are implicated in numerous physiological processes and diseases.
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| 4e | Carbonic Anhydrase IX | 10.93 |
| 5g | Carbonic Anhydrase II | 1.55 |
This selectivity for Carbonic Anhydrase IX over other isoforms suggests potential therapeutic applications in treating conditions like cancer and glaucoma .
Mechanism of Action
The mechanism by which 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen Substitution: Bromine vs. Chlorine
- 4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives : Replacing chlorine with bromine increases molecular weight (e.g., 356.19 g/mol for bromo vs. ~309 g/mol for chloro analogs) and lipophilicity (logP ≈ 3.2 vs. 2.8). Bromine’s larger atomic radius may enhance steric hindrance, reducing membrane permeability but improving target affinity in certain cases. Antimicrobial studies show comparable activity to chloro derivatives, though toxicity profiles vary .
- 4-[(4-Fluorophenyl)sulfonyl]amino Derivatives: Fluorine’s electronegativity enhances metabolic stability but may reduce solubility. Limited data suggest lower MIC values against Gram-positive bacteria compared to chloro analogs .
Alkyl and Aryl Modifications
- 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid: Substituting chlorine with a methyl group reduces electron-withdrawing effects, lowering the benzoic acid’s acidity (pKa ~4.5 vs. ~3.8 for chloro). This derivative exhibits weaker antimicrobial activity but improved solubility in polar solvents like methanol .
- Biphenyl Derivatives (e.g., Methyl 4-[[(4′-chlorobiphenyl)sulfonyl]amino]benzoate): Extended aromatic systems increase molecular weight (~400 g/mol) and logP (~4.0), enhancing lipophilicity for CNS penetration. However, synthetic yields are lower (70–80%) due to steric challenges .
Functional Group Modifications
Ester vs. Carboxylic Acid
- Ethyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate: Esterification of the carboxylic acid group improves oral bioavailability by enhancing membrane permeability. The ethyl ester derivative acts as a prodrug, hydrolyzing in vivo to release the active acid. However, it shows delayed onset of action compared to the parent compound .
Amino vs. Methylamino Groups
- 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid: Replacing methylamino with an amino group reduces steric bulk, facilitating hydrogen bonding with targets. This derivative demonstrates higher solubility in DMSO but lower antimicrobial potency, likely due to reduced enzyme affinity .
Table 1: Key Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | pKa |
|---|---|---|---|---|
| 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid | 309.76 | 2.8 | 0.12 (H₂O), 12 (DMSO) | 3.8 |
| 4-[(4-Bromophenyl)sulfonyl]benzoic acid derivative | 356.19 | 3.2 | 0.08 (H₂O), 8 (DMSO) | 3.6 |
| 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | 291.32 | 2.5 | 1.5 (MeOH), 0.9 (DMSO) | 4.5 |
| Ethyl ester analog (C16H16ClNO4S) | 353.82 | 3.5 | 25 (EtOH), <0.1 (H₂O) | N/A |
Table 2: Antimicrobial Activity (MIC, μg/mL)
| Compound | S. aureus | E. coli | C. albicans | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|---|
| 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid | 8.5 | 16.0 | 32.0 | 450 |
| 4-[(4-Bromophenyl)sulfonyl]benzoic acid derivative | 12.0 | 20.0 | 64.0 | 320 |
| 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | 64.0 | 128.0 | >128 | >1000 |
Biological Activity
4-{(4-Chlorophenyl)sulfonylamino}benzoic acid, often referred to in literature as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its sulfonyl group attached to a chlorophenyl moiety, which plays a crucial role in its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid is . Its structure features:
- A chlorophenyl group that enhances its reactivity.
- A sulfonamide functional group known for its biological activity.
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial efficacy of 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid against various bacterial strains. The compound has demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of 4-{(4-Chlorophenyl)sulfonylamino}benzoic Acid
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity .
Enzyme Inhibition
In addition to its antimicrobial properties, this compound has shown significant enzyme inhibitory activity. It has been tested for inhibition against:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Involved in the hydrolysis of urea, significant in treating urinary tract infections.
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition Level |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
The inhibitory effects are attributed to the sulfonamide moiety, which is known for its ability to bind effectively to enzyme active sites .
Case Studies
A notable study involved synthesizing various derivatives of 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid and evaluating their biological activities. The synthesized compounds were assessed for their antibacterial and antifungal potential. Among them, certain derivatives exhibited enhanced activity against Gram-positive bacteria while maintaining low hemolytic activity .
Another investigation focused on the compound's potential as an anti-inflammatory agent. The results indicated that it could significantly reduce inflammation markers in vitro, suggesting possible applications in treating inflammatory diseases .
The biological activity of 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid is primarily mediated through:
- Interaction with target enzymes : Compounds with sulfonamide groups often mimic substrates or transition states, leading to competitive inhibition.
- Cell membrane disruption : The lipophilic nature of the chlorophenyl group aids in penetrating bacterial membranes, contributing to its antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a benzoic acid derivative. For example, a similar compound (4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid) was synthesized by reacting p-aminobenzoic acid with tosyl chloride under alkaline conditions (pH 8–9) using sodium carbonate, followed by acidification to precipitate the product . For the target compound, substitute tosyl chloride with 4-chlorobenzenesulfonyl chloride and introduce the methylamino group via nucleophilic substitution. Optimization may involve adjusting temperature (room temperature to 50°C), solvent (aqueous or methanol), and stoichiometry of sulfonylating agents. Monitor reaction progress via TLC or HPLC .
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer : Recrystallization from methanol or ethanol is a common purification step for sulfonamide derivatives . Validate purity using:
- Melting point analysis : Compare observed melting points with literature values (e.g., similar compounds melt at ~503 K) .
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm.
- Spectroscopic techniques : Confirm structure via H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (S=O stretches at ~1150–1350 cm) .
Q. What are the key structural features of this compound, and how are they confirmed experimentally?
- Methodological Answer : The compound’s structure includes a sulfonamide bridge, chlorophenyl group, and benzoic acid moiety. X-ray crystallography (e.g., triclinic crystal system, space group ) provides definitive confirmation of bond lengths (e.g., S–N bond ~1.63 Å) and intermolecular interactions (O–H⋯O hydrogen bonds forming dimers) . NMR can resolve methylamino protons (δ 2.8–3.2 ppm) and sulfonyl group effects on aromatic protons .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) can simulate binding to biological targets like cyclooxygenase-2 (COX-2), leveraging structural analogs (e.g., sulfonamide-based COX-2 inhibitors) . Retrosynthesis tools (e.g., Pistachio/Bkms_metabolic models) may propose novel synthetic pathways .
Q. How do intermolecular interactions affect solubility and crystallinity, and how can these be manipulated?
- Methodological Answer : The compound’s poor aqueous solubility arises from strong O–H⋯O and N–H⋯O hydrogen bonds, as seen in crystal packing . To enhance solubility:
- Introduce polar substituents (e.g., hydroxyl groups) via regioselective substitution.
- Use co-solvents (DMSO:water mixtures) or formulate as sodium salts (carboxylate deprotonation) .
- Study polymorphs via differential scanning calorimetry (DSC) to identify metastable crystalline forms .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
Dose-response studies : Perform IC assays across multiple concentrations to distinguish specific inhibition from nonspecific toxicity.
Off-target profiling : Use kinase/phosphatase screening panels to identify secondary targets.
Metabolic stability assays : Incubate with liver microsomes to assess if metabolites contribute to observed effects .
Q. What strategies are effective for modifying this compound to enhance its pharmacokinetic properties?
- Methodological Answer :
- Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo .
- Bioisosteric replacement : Replace the sulfonamide with a sulfonylurea or sulfone group to modulate LogP and bioavailability .
- Conformational restriction : Introduce cyclic substituents to reduce entropy loss upon target binding, enhancing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
